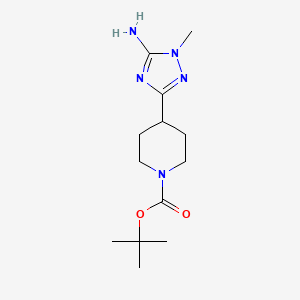

tert-butyl 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

CAS No.: 1788722-27-9

Cat. No.: VC2598047

Molecular Formula: C13H23N5O2

Molecular Weight: 281.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1788722-27-9 |

|---|---|

| Molecular Formula | C13H23N5O2 |

| Molecular Weight | 281.35 g/mol |

| IUPAC Name | tert-butyl 4-(5-amino-1-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)18-7-5-9(6-8-18)10-15-11(14)17(4)16-10/h9H,5-8H2,1-4H3,(H2,14,15,16) |

| Standard InChI Key | XQLUBYAEDRIRFL-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=NN(C(=N2)N)C |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=NN(C(=N2)N)C |

Introduction

Chemical Properties and Structural Features

Basic Identifiers and Physical Properties

tert-Butyl 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is characterized by specific chemical identifiers that differentiate it from other related compounds. The key properties of this compound are summarized in Table 1.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

|---|---|

| CAS Number | 1788722-27-9 |

| Molecular Formula | C₁₃H₂₃N₅O₂ |

| Molecular Weight | 281.35 g/mol |

| SMILES Code | O=C(N1CCC(C2=NN(C)C(N)=N2)CC1)OC(C)(C)C |

The compound contains several key structural features that contribute to its chemical properties and potential biological activity. The 1,2,4-triazole ring provides a nitrogen-rich heterocyclic core with hydrogen bonding capabilities, while the piperidine ring offers conformational flexibility. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, which is commonly used in synthetic organic chemistry and peptide synthesis .

Structural Analysis

The structure consists of three main components:

-

A 1,2,4-triazole ring with amino and methyl substituents

-

A piperidine ring connected at the 4-position

-

A tert-butyloxycarbonyl protecting group attached to the piperidine nitrogen

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. In this compound, the triazole ring features a methyl group at position 1 and an amino group at position 5. The piperidine ring is linked at position 3 of the triazole through the 4-position of the piperidine .

Synthesis Approaches

Synthetic Routes for Similar Structures

The synthesis of related compounds such as tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS: 1169563-99-8) might provide insights into potential synthetic routes. For instance, the reaction of (E)-tert-butyl 4-[3-(dimethyl-amino)acrylo-yl]piperidine-1-carboxyl-ate with methyl-hydrazine has been reported to form tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxyl-ate . Similar approaches could potentially be adapted for the synthesis of 1,2,4-triazole derivatives.

Research and Development Status

Research Limitations and Future Directions

Current knowledge about tert-butyl 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is primarily limited to its structural and basic physical properties. Several areas warrant further investigation:

-

Optimized synthetic routes specifically for this 1,2,4-triazole derivative

-

Comprehensive structure-activity relationship studies

-

Detailed evaluation of its potential as a GPR119 agonist

-

Investigation of other potential biological targets

-

Development of analogues with enhanced activity or improved pharmacokinetic properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume